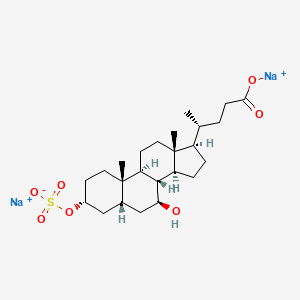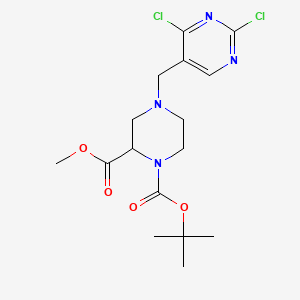![molecular formula C22H17N5O4 B14089972 (1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B14089972.png)
(1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the acetic acid moiety. Common reagents used in these reactions include strong acids and bases, as well as various organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for probing the functions of various biological systems.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate: Used in pharmaceuticals.
tert-butyl 4-(phenylamino)piperidine-1-carboxylate: An intermediate in the synthesis of fentanyl and related compounds.
Uniqueness
What sets (1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid apart is its unique combination of functional groups and structural complexity
Eigenschaften
Molekularformel |
C22H17N5O4 |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
2-(4-methyl-1,3-dioxo-6,7-diphenylpurino[7,8-a]imidazol-2-yl)acetic acid |
InChI |
InChI=1S/C22H17N5O4/c1-24-19-18(20(30)26(22(24)31)13-17(28)29)25-12-16(14-8-4-2-5-9-14)27(21(25)23-19)15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,28,29) |
InChI-Schlüssel |
VZPDCXLGDDNYIW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Difluoromethyl)-6-fluorophenyl]boranediol](/img/structure/B14089891.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089896.png)

![N'-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide](/img/structure/B14089901.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089905.png)
![ethyl [(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B14089910.png)
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089913.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) octadec-9-enoate](/img/structure/B14089915.png)

![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14089932.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14089942.png)


